p-Acetyl-4-phenylurazole
Overview
Description
p-Acetyl-4-phenylurazole is an organic compound that belongs to the class of urazoles. Urazoles are known for their unique chemical properties and potential applications in various fields. This compound is characterized by the presence of an acetyl group attached to the para position of a phenyl ring, which is further connected to a urazole moiety. The structure of this compound makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Acetyl-4-phenylurazole typically involves the following steps:
Hydrazine Hydrate Reaction: Hydrazine hydrate reacts with diethyl carbonate to produce hydrazine carboxylic acid ethyl ester.
Phenyl Isocyanate Addition: The hydrazine carboxylic acid ethyl ester is then reacted with phenyl isocyanate in the presence of a solvent like benzene to form 4-phenyl-1-ethoxycarbonyl semicarbazide.
Acetylation: The semicarbazide undergoes acetylation with acetyl chloride in N,N-dimethylacetamide solution to yield this compound
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product .
Types of Reactions:
Acetylation: The compound can be acetylated using acetyl chloride in N,N-dimethylacetamide solution.
Polymerization: It can polymerize in the presence of phosgene, terephthaloyl chloride, and epichlorohydrin to yield an insoluble polymer.
Common Reagents and Conditions:
Oxidation: Nitrogen dioxide (NO2) and dinitrogen tetroxide (N2O4).
Acetylation: Acetyl chloride in N,N-dimethylacetamide.
Polymerization: Phosgene, terephthaloyl chloride, and epichlorohydrin.
Major Products:
Oxidation: 4-phenyl-1,2,4-triazoline-3,5-dione.
Acetylation: this compound.
Polymerization: Insoluble polymer.
Scientific Research Applications
p-Acetyl-4-phenylurazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of p-Acetyl-4-phenylurazole involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s acetyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
4-Phenylurazole: Similar in structure but lacks the acetyl group, making it less reactive in certain chemical reactions.
4-Phenyl-1,2,4-triazoline-3,5-dione: A derivative formed through oxidation, known for its high reactivity as a dienophile in Diels-Alder reactions.
Uniqueness: p-Acetyl-4-phenylurazole is unique due to its acetyl group, which enhances its reactivity and makes it suitable for specific applications such as enzyme inhibition and protein labeling. Its ability to undergo various chemical reactions, including oxidation and polymerization, further distinguishes it from similar compounds .
Properties
IUPAC Name |
4-(4-acetylphenyl)-1,2,4-triazolidine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-6(14)7-2-4-8(5-3-7)13-9(15)11-12-10(13)16/h2-5H,1H3,(H,11,15)(H,12,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDPJIGWTPEUEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)NNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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